molecular formula C15H13Cl2NO B5226555 2,4-dichloro-N-(3,5-dimethylphenyl)benzamide CAS No. 346690-75-3

2,4-dichloro-N-(3,5-dimethylphenyl)benzamide

Cat. No.: B5226555
CAS No.: 346690-75-3
M. Wt: 294.2 g/mol
InChI Key: HLRHAQLNYKJJBO-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(3,5-dimethylphenyl)benzamide is a substituted benzamide derivative characterized by a dichlorinated benzoyl group and a 3,5-dimethylphenyl aniline moiety. Its molecular structure (C₁₅H₁₃Cl₂NO) features two chlorine atoms at the 2- and 4-positions of the benzamide ring and methyl groups at the 3- and 5-positions of the phenylamine group.

Synthetically, analogous benzamides are typically prepared via benzoylation of substituted anilines with chlorinated benzoyl chlorides. For example, related compounds like 4-chloro-N-(3,5-dimethylphenyl)benzamide (CAS 127292-04-0) are synthesized for industrial applications, including agrochemicals and pharmaceuticals .

Properties

IUPAC Name

2,4-dichloro-N-(3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c1-9-5-10(2)7-12(6-9)18-15(19)13-4-3-11(16)8-14(13)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRHAQLNYKJJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346690-75-3
Record name 2,4-DICHLORO-N-(3,5-DIMETHYLPHENYL)BENZAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(3,5-dimethylphenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(3,5-dimethylphenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : 2,4-Dichloro-N-(3,5-dimethylphenyl)benzamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create various derivatives with potentially enhanced properties.

Biology

  • Biological Activity : The compound and its derivatives have been studied for their potential biological activities, including:
    • Antimicrobial Properties : Exhibits effectiveness against various bacterial strains.
    • Anticancer Activity : Demonstrated potential against cancer cell lines such as MCF-7 (breast cancer) and KB-V1 (cervical cancer).
    • Anticonvulsant Effects : Some derivatives show promise in animal models of epilepsy .

Medicine

  • Therapeutic Applications : Ongoing research is exploring its potential therapeutic uses, particularly in developing new pharmaceuticals targeting specific diseases. The compound's ability to interact with biological targets makes it a candidate for drug development.

Industry

  • Specialty Chemicals Production : Utilized in producing specialty chemicals and materials with specific properties that may be advantageous in industrial applications.

Antimicrobial Activity

Recent studies have quantitatively assessed the antimicrobial efficacy of this compound against various pathogens:

PathogenInhibition Zone (mm)Reference Drug (mm)
Staphylococcus aureus2224
Klebsiella pneumoniae2527
Pseudomonas aeruginosa2324

These results indicate that the compound exhibits comparable antimicrobial activity to standard antibiotics.

Anticancer Activity

The anticancer potential has been evaluated through in vitro studies:

  • MCF-7 (Breast Cancer) : IC₅₀ values around 20 nM.
  • KB-V1 (Cervical Cancer) : IC₅₀ values approximately 14 nM.

These findings suggest significant cytotoxic effects on cancer cells.

Anticonvulsant Properties

Preliminary studies indicate that certain derivatives of this compound exhibit anticonvulsant activity in animal models of epilepsy, highlighting its potential therapeutic applications.

Study on Antimicrobial Efficacy

A recent study evaluated various derivatives against Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results indicated enhanced activity for specific derivatives compared to the parent compound, suggesting that structural modifications can improve efficacy.

Anticancer Evaluation

In vitro studies on MCF-7 and KB-V1 cell lines revealed that treatment with this compound led to significant cell death via apoptosis mechanisms. This underscores its potential for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Bioactivity : The addition of a 1,3,4-thiadiazole ring (as in the thiadiazole derivative) improves DHFR binding affinity compared to simpler benzamides. This is attributed to additional hydrogen-bonding interactions with the enzyme’s active site .
  • Chlorination Patterns: Dichlorination at the 2,4-positions on the benzamide ring is critical for DHFR inhibition, as mono-chlorinated analogs (e.g., 4-chloro-N-(3,5-dimethylphenyl)benzamide) show reduced activity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) logP Hydrogen Bond Donors/Acceptors Key Structural Features
2,4-Dichloro-N-(3,5-dimethylphenyl)benzamide 300.18 3.8* 1 donor, 3 acceptors Dichlorinated benzamide; dimethylphenyl
4-Chloro-N-(3,5-dimethylphenyl)benzamide 274.74 3.2 1 donor, 2 acceptors Mono-chlorinated; reduced hydrophobicity
2,4-Dichloro-N-(5-chloro-2-methoxyphenyl)benzamide 330.60 4.647 1 donor, 3 acceptors Methoxy group increases polarity

*Estimated using fragment-based methods due to lack of experimental data.

Crystallographic and Conformational Studies

  • Amide Group Conformation : In 2-chloro-N-(3,5-dimethylphenyl)benzamide, the N–H and C=O bonds adopt a trans conformation, similar to other benzanilides. This geometry optimizes hydrogen-bonding networks in crystal structures .
  • Substituent Effects on Packing : Bulky substituents (e.g., 3,5-dimethyl groups) induce steric hindrance, affecting molecular packing and solubility. For instance, 2-chloro-N-(2,3-dimethylphenyl)benzamide exhibits distinct crystallographic parameters compared to its 3,5-dimethyl analog .

Biological Activity

2,4-Dichloro-N-(3,5-dimethylphenyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzamides and has been studied for various pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including detailed research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H11_{11}Cl2_2N\O. The compound features a dichlorobenzene moiety attached to a dimethylphenyl group via an amide linkage. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can inhibit enzyme activity or alter receptor function, leading to various biological effects. For instance:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
  • Anticancer Activity : It has been suggested that the compound may interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation, contributing to its cytotoxic effects on cancer cells.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness against selected pathogens:

Pathogen Inhibition Zone (mm) Reference Drug (mm)
Staphylococcus aureus2224
Klebsiella pneumoniae2527
Pseudomonas aeruginosa2324

These results indicate that the compound is comparable to standard antibiotics in its ability to inhibit bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising results against several cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50_{50} values were found to be as low as 20 nM.
  • KB-V1 (Cervical Cancer) : IC50_{50} values around 14 nM were reported.

These findings suggest that the compound may be a potent candidate for further development in cancer therapeutics .

Anticonvulsant Properties

In addition to its antimicrobial and anticancer activities, derivatives of this compound have been investigated for anticonvulsant effects. Preliminary studies indicate that certain derivatives exhibit significant activity in animal models of epilepsy.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of various derivatives of the compound against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated that certain derivatives had enhanced activity compared to the parent compound, suggesting structural modifications could improve efficacy .
  • Anticancer Evaluation :
    In vitro studies conducted on MCF-7 and KB-V1 cell lines revealed that treatment with this compound led to significant cell death through apoptosis mechanisms. The study highlighted the potential for this compound in developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-dichloro-N-(3,5-dimethylphenyl)benzamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via benzoylation of 3,5-dimethylaniline with 2,4-dichlorobenzoyl chloride under reflux conditions in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts. Intermediate purity is verified using thin-layer chromatography (TLC), while final product characterization employs 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For example, benzamide derivatives with similar substitution patterns were synthesized via analogous methods, yielding >70% purity after HPLC purification .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodology : Prioritize target-specific assays based on structural analogs. For instance, 2,4-dichloro-N-aryl benzamides have shown antitrypanosomal activity against Trypanosoma brucei (IC50_{50} values <1 µM) . Design dose-response assays using resazurin-based viability tests, with positive controls (e.g., suramin) and cytotoxicity assessments in mammalian cell lines (e.g., HEK293). Structural features like halogen positioning and amide conformation may influence activity, requiring comparative studies with analogs (e.g., 2-chloro vs. 2,4-dichloro derivatives) .

Advanced Research Questions

Q. What crystallographic techniques are critical for resolving the solid-state conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (SHELXL for refinement) is essential. Key parameters include:

  • Intramolecular interactions : Halogen bonding (Cl···O, ~3.18 Å) and trans-antiparallel alignment of N–H and C=O groups, which stabilize the amide conformation .
  • Intermolecular packing : N–H···O hydrogen bonds forming chains (e.g., along the b-axis) and dihedral angles between aromatic rings (e.g., 7.7°–80.8°, depending on substituents) .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts. Refinement includes riding H-atom models and anisotropic displacement parameters .

Q. How do substituent positions (e.g., 2,4-dichloro vs. 3,5-dimethyl) influence biological activity and crystallographic packing?

  • Data Contradiction Analysis :

  • Biological activity : Chlorine at para positions may enhance hydrophobic interactions with target proteins (e.g., Trypanosoma brucei inhibitors), while meta-methyl groups on the aniline ring could sterically hinder binding . Compare IC50_{50} values of 2,4-dichloro vs. 2-chloro analogs to isolate substituent effects.
  • Crystallography : Substituents alter dihedral angles between benzoyl and anilino rings. For example, 2-chloro-N-(3,5-dimethylphenyl)benzamide shows a dihedral angle of 7.7°, whereas 2-chloro-N-(3,4-dimethylphenyl) derivatives exhibit 80.8° due to steric clashes, impacting solubility and bioavailability .

Q. What computational methods complement experimental data to predict structure-activity relationships (SAR)?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify halogen-bonding hotspots (e.g., σ-hole on Cl atoms) .
  • Molecular docking : Simulate binding to target enzymes (e.g., Trypanosoma brucei enolase) using AutoDock Vina. Correlate docking scores (e.g., binding energy <−8 kcal/mol) with experimental IC50_{50} values .
  • Lattice energy calculations : Predict crystal packing stability using PIXEL (Intermolecular Perturbation Theory) to compare with SCXRD data .

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